

Ethyl 3-Methylpiperidine-3-Carboxylate: A Versatile Scaffold for Complex Molecule Synthesis

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Compound of Interest

Compound Name: Ethyl 3-methylpiperidine-3-carboxylate

Cat. No.: B061487

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Application Notes

Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous approved pharmaceuticals, and the unique substitution pattern of this molecule, featuring a quaternary center at the 3-position, offers a rigid framework that can be exploited to confer specific conformational constraints on target molecules. This can lead to enhanced binding affinity and selectivity for biological targets.

The presence of both a tertiary amine and an ester functional group provides two orthogonal points for chemical modification. The amine can be N-alkylated, N-arylated, or acylated, while the ester can be hydrolyzed, reduced, or converted to an amide. This functional versatility allows for the facile introduction of a wide range of substituents and the construction of diverse molecular architectures.

One of the key applications of piperidine-3-carboxylate derivatives is in the synthesis of potent enzyme inhibitors. For instance, related (S)- and (R)-ethyl piperidine-3-carboxylates are utilized as reactants in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, Janus kinase (JAK2) inhibitors for myeloproliferative disorders, and serotonin-noradrenaline reuptake inhibitors for depression.^[1] While direct examples for the 3-methyl substituted variant are less common in readily available literature, its structural similarity

suggests its potential in creating novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.

Furthermore, the core structure of **ethyl 3-methylpiperidine-3-carboxylate** is an excellent starting point for the synthesis of spirocyclic systems. The quaternary center at the 3-position can serve as a spiro-atom, enabling the construction of complex three-dimensional molecules. Spirocyclic scaffolds are of particular interest in drug design as they can mimic natural product architectures and explore novel regions of chemical space.

A notable application of a structurally similar building block, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, is in the synthesis of 4a-aryldecahydroisoquinolines, which are analogs of morphine.[2] This highlights the potential of the piperidine-3-carboxylate scaffold in the development of centrally active agents.

Data Presentation

Table 1: Physicochemical Properties of **Ethyl 3-Methylpiperidine-3-carboxylate** and Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
Ethyl 3-methylpiperidine-3-carboxylate	170843-43-3	C ₉ H ₁₇ NO ₂	171.24	221	0.978
Ethyl 1-methylpiperidine-3-carboxylate	5166-67-6	C ₉ H ₁₇ NO ₂	171.24	88-89 (at 11 mmHg)	0.954
(S)-Ethyl piperidine-3-carboxylate	37675-18-6	C ₈ H ₁₅ NO ₂	157.21	-	1.043
(R)-Ethyl piperidine-3-carboxylate	25137-01-3	C ₈ H ₁₅ NO ₂	157.21	-	-

Table 2: Representative Reaction Yields for Analogs of **Ethyl 3-Methylpiperidine-3-carboxylate**

Starting Material	Product	Reaction Type	Yield (%)	Reference
Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate	Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate	Reductive Amination	94.5	[2]
Ethyl 4-aminopiperidine-1-carboxylate and Pyridine-2-carboxaldehyde	Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate	Schiff Base Formation	98	[3]
Ethyl 4-aminopiperidine-1-carboxylate and Pyridine-3-carboxaldehyde	Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate	Schiff Base Formation	97	[3]
Ethyl 4-aminopiperidine-1-carboxylate and Pyridine-4-carboxaldehyde	Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate	Schiff Base Formation	97	[3]

Experimental Protocols

Protocol 1: N-Alkylation of a Piperidine-3-Carboxylate Derivative (Representative Protocol)

This protocol is adapted from the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate and serves as a general procedure for the N-alkylation of piperidine-3-carboxylate scaffolds.[2]

Materials:

- Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (1 equivalent)

- 37% Aqueous formaldehyde (CH₂O) (4.5 equivalents)
- 10% Palladium on carbon (Pd/C) (0.14 g per 10 g of starting material)
- Ethanol
- Hydrogen gas (H₂)

Procedure:

- A suspension of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate, aqueous formaldehyde, and 10% Pd/C in ethanol is prepared in a pressure-resistant reaction vessel.
- The vessel is sealed and purged with hydrogen gas.
- The reaction mixture is shaken under a hydrogen atmosphere (50 psi) for 12 hours at room temperature.
- Upon completion, the reaction mixture is carefully vented and filtered to remove the Pd/C catalyst.
- The filtrate is concentrated under reduced pressure to remove the ethanol.
- The resulting residue is purified by distillation under high vacuum to yield the N-methylated product.

Protocol 2: Synthesis of Schiff Bases from a Piperidine Derivative (Representative Protocol)

This protocol describes the microwave-assisted synthesis of Schiff bases from ethyl 4-aminopiperidine-1-carboxylate and various pyridine carboxaldehydes.[3] This method can be adapted for reactions with **ethyl 3-methylpiperidine-3-carboxylate**, assuming prior functionalization to introduce a primary amine.

Materials:

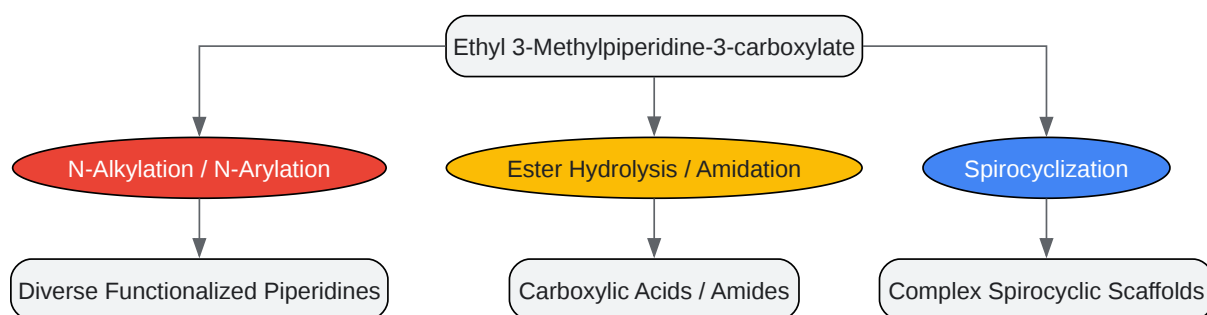
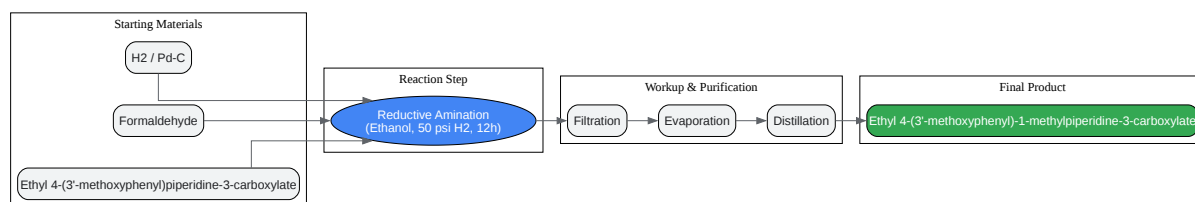
- Ethyl 4-aminopiperidine-1-carboxylate (1 equivalent)
- Pyridine carboxaldehyde derivative (1 equivalent)

- Microwave reactor

Procedure:

- In a 5 mL microwave reaction vessel, combine ethyl 4-aminopiperidine-1-carboxylate (1 mmol) and the desired pyridine carboxaldehyde (1 mmol).
- The reaction is conducted without solvent or catalyst.
- The vessel is sealed and subjected to microwave irradiation at 900 W.
- The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5 minutes.
- Upon completion, the product is purified by appropriate methods, such as crystallization or chromatography.

Visualizations



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